3-[(3-bromophenyl)methyl]Pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVYQVBUSIPOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158764-53-4 | |
| Record name | 3-[(3-bromophenyl)methyl]pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar and Molecular Design of 3 3 Bromophenyl Methyl Pyrrolidine Derivatives
Conformational Analysis and Stereochemical Impact on Biological Activity
The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its interaction with biological targets. For 3-[(3-bromophenyl)methyl]pyrrolidine derivatives, both the conformation of the pyrrolidine (B122466) ring and the stereochemistry at the C3 position profoundly influence their biological profile. nih.govresearchgate.net
Pseudorotation and 3D Conformation of the Pyrrolidine Ring
The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.govmdpi.com This conformational flexibility is described by the concept of pseudorotation, where the ring interconverts between "envelope" and "twist" forms without significant energy barriers. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. mdpi.com
Influence of Stereochemistry on Protein Binding Modes
The carbon at the 3-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-[(3-bromophenyl)methyl]pyrrolidine and (S)-3-[(3-bromophenyl)methyl]pyrrolidine. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like proteins and enzymes. nih.govmdpi.com
The distinct three-dimensional arrangement of the (R) and (S) enantiomers leads to different binding modes within a protein's active site. One enantiomer may fit optimally, forming multiple high-affinity interactions, while the other may bind less effectively or not at all. This stereoselective binding is a cornerstone of modern drug design. nih.gov For instance, in related chiral compounds, one enantiomer might engage in a crucial hydrogen bond or hydrophobic interaction that is inaccessible to its mirror image, leading to a significant difference in biological response. nih.gov
Effects of Substituent Orientation (e.g., 3-R-methylpyrrolidine, cis-configuration)
The relative orientation of substituents on the pyrrolidine ring, described as cis (on the same side) or trans (on opposite sides), has a profound impact on the ring's conformation and, consequently, its biological activity. For instance, in derivatives like 3-R-methylpyrrolidine, a cis configuration can lead to specific steric interactions that lock the pyrrolidine ring into a particular pucker. nih.gov This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target and can enhance selectivity. nih.gov
Role of the Bromophenyl Moiety in Molecular Interactions
The 3-bromophenyl group is not merely a passive structural component; it actively participates in a range of non-covalent interactions that can significantly enhance binding affinity and selectivity. nih.govnih.gov The bromine atom, in particular, plays a crucial role through a phenomenon known as halogen bonding. nih.govacs.org
A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (in this case, bromine) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom, often found in the backbones or side chains of amino acid residues in proteins. nih.govacs.org The bromine atom possesses a region of positive electrostatic potential, known as a "sigma-hole," on the side opposite to the C-Br bond, which is attracted to electron-rich atoms. nih.gov The strength of this interaction increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine. acs.org
In addition to halogen bonding, the bromophenyl moiety contributes to binding through:
Hydrophobic Interactions: The phenyl ring is inherently lipophilic and can engage in favorable hydrophobic interactions with nonpolar pockets within a protein's binding site. mhmedical.com
π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net
Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues such as lysine (B10760008) and arginine. mhmedical.com
The position of the bromine atom on the phenyl ring is also critical. The meta (3-position) substitution pattern of the bromine atom in this compound influences the electronic distribution of the aromatic ring and the directionality of the potential halogen bonds, which can be exploited for achieving target selectivity.
| Interaction Type | Description | Key Moieties Involved | Potential Impact on Binding |
|---|---|---|---|
| Halogen Bonding | Directional interaction between the bromine atom's σ-hole and a Lewis base. | Bromine atom; Carbonyl oxygen, hydroxyl groups, nitrogen atoms in protein residues. | Enhanced affinity and specificity. |
| Hydrophobic Interactions | Favorable interactions between nonpolar surfaces. | Phenyl ring; Nonpolar amino acid side chains (e.g., valine, leucine, isoleucine). | Increased binding affinity. |
| π-π Stacking | Stacking of aromatic rings. | Phenyl ring; Aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan). | Stabilization of the binding complex. |
Exploration of Pharmacophore Space in this compound Analogs
A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. slideshare.net For this compound analogs, the key pharmacophoric features typically include:
A basic nitrogen atom in the pyrrolidine ring, which can act as a hydrogen bond acceptor or be protonated to form an ionic interaction.
A hydrophobic/aromatic feature represented by the bromophenyl ring.
A halogen bond donor site at the bromine atom.
A specific spatial arrangement of these features defined by the stereochemistry and the pyrrolidine ring pucker.
Exploring the pharmacophore space involves systematically modifying the core structure to identify which features are critical for activity and how their relative positions can be optimized. nih.govmdpi.com This can be achieved by synthesizing and testing a library of analogs where, for example, the position of the bromine atom is varied (ortho, meta, para), other halogens are introduced, or additional substituents are placed on the phenyl ring or the pyrrolidine ring. nih.govmdpi.com Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be employed to build a predictive pharmacophore model based on the activities of a series of analogs. nih.govresearchgate.net
Rational Design of Derivatives for Enhanced Target Selectivity
Rational drug design aims to develop new molecules with improved therapeutic profiles, including enhanced potency and, crucially, selectivity for the desired biological target over off-targets to minimize side effects. acs.org Based on the SAR of this compound analogs, several strategies can be employed to design derivatives with enhanced selectivity. nih.govmdpi.com
One approach is to exploit subtle differences in the amino acid composition of the binding sites of related proteins. For instance, if the target protein has a specific residue that can act as a halogen bond acceptor, while a closely related off-target protein does not, then derivatives that capitalize on this interaction will exhibit greater selectivity. acs.org
Another strategy involves conformational constraint. By introducing substituents that lock the pyrrolidine ring into a specific conformation that is optimal for binding to the target but unfavorable for off-target binding, selectivity can be improved. nih.gov For example, the introduction of a methyl group in a cis orientation can restrict the conformational flexibility of the pyrrolidine ring. nih.gov
Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for the rational design of selective ligands. acs.org By visualizing the binding pocket, medicinal chemists can design modifications to the this compound scaffold that introduce new, favorable interactions with the target or remove unfavorable steric clashes, leading to derivatives with improved affinity and selectivity. acs.org
| Design Strategy | Principle | Example Modification | Expected Outcome |
|---|---|---|---|
| Exploiting Unique Interactions | Capitalizing on differences in the binding sites of target and off-target proteins. | Optimizing the position of the bromine atom to form a selective halogen bond. | Increased selectivity for the target protein. |
| Conformational Constraint | Reducing the flexibility of the molecule to favor the bioactive conformation. | Introducing a cis-methyl group on the pyrrolidine ring. | Enhanced potency and selectivity. |
| Structure-Based Design | Utilizing the 3D structure of the target to guide modifications. | Adding a functional group to form a new hydrogen bond with a specific residue. | Improved binding affinity and selectivity. |
Computational Chemistry and Molecular Modeling Studies of 3 3 Bromophenyl Methyl Pyrrolidine
Density Functional Theory (DFT) Calculations for Reaction Pathways and Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the geometries of molecules and the transition states of chemical reactions, thereby elucidating reaction mechanisms and predicting reaction rates.
While specific DFT studies on the reaction pathways of 3-[(3-bromophenyl)methyl]pyrrolidine are not extensively documented in publicly available literature, the methodology would be invaluable for understanding its synthesis and reactivity. For instance, DFT calculations could be employed to model the nucleophilic substitution reaction that might form the C-C bond between the bromophenyl and the pyrrolidine (B122466) methyl groups. Researchers could calculate the energy barriers for different potential pathways, such as SN1 versus SN2 mechanisms, to determine the most likely route.
Table 1: Hypothetical DFT Calculation Parameters for Reaction Analysis
| Parameter | Description |
| Functional | B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. |
| Basis Set | 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions and polarization functions, which are important for accurately describing electron distribution and intermolecular interactions. |
| Solvation Model | The Polarizable Continuum Model (PCM) could be used to simulate the effects of a solvent on the reaction energies. |
| Calculated Properties | Optimized geometries of reactants, transition states, and products; vibrational frequencies to confirm stationary points; and electronic energies to construct a reaction energy profile. |
These calculations would provide a quantitative understanding of the thermodynamics and kinetics of reactions involving this compound, guiding synthetic chemists in optimizing reaction conditions.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.
In the context of this compound, molecular docking simulations would be a critical step in identifying potential biological targets and understanding its mechanism of action if it were being investigated as a potential therapeutic agent. For example, if this compound were hypothesized to be an inhibitor of a specific enzyme, docking studies could predict its binding mode within the enzyme's active site.
The results of such simulations would include the binding affinity (often expressed as a docking score or estimated free energy of binding) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. The bromine atom on the phenyl ring could be particularly important for forming halogen bonds with electron-donating residues in a protein target.
Table 2: Example of Molecular Docking Simulation Output
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Monoamine Oxidase B | -8.5 | Tyr435, Gln206 | Pi-Pi stacking, Hydrogen bond |
| Dopamine (B1211576) Transporter | -7.9 | Asp79, Phe326 | Ionic interaction, Hydrophobic |
| Serotonin (B10506) Transporter | -8.2 | Ile172, Tyr95 | Halogen bond, Hydrophobic |
This data is illustrative and based on the potential classes of targets for similar phenylpyrrolidine structures.
Conformational Analysis using Computational Methods
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them.
For this compound, computational methods such as molecular mechanics (using force fields like MMFF94 or AMBER) or quantum mechanics (like DFT) can be used to perform a systematic search of its conformational space. This would involve rotating the single bonds, specifically the bond connecting the phenylmethyl group to the pyrrolidine ring and the bonds within the pyrrolidine ring itself, to find the lowest energy arrangements.
The analysis would reveal the preferred spatial orientation of the bromophenyl group relative to the pyrrolidine ring. It would also identify the puckering of the pyrrolidine ring (e.g., envelope or twist conformations) that is most energetically favorable. Understanding the dominant conformations is crucial as it is often the lowest energy conformer that binds to a biological target.
Prediction of Molecular Activity Maps and Binding Affinities
Molecular activity maps and quantitative structure-activity relationship (QSAR) models are computational tools used to predict the biological activity of molecules based on their physicochemical properties. These models are built using a dataset of compounds with known activities.
For this compound, if it were part of a larger series of analogs, these methods could be used to predict its activity and guide the synthesis of new, more potent compounds. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate a 3D map highlighting the regions around the molecule where changes are likely to increase or decrease biological activity.
These maps might indicate, for instance, that increasing the steric bulk at a certain position or modifying the electrostatic potential in another region could enhance binding affinity. The bromine atom's position and properties (size, electronegativity, and ability to form halogen bonds) would be a key descriptor in such a model.
Advanced Spectroscopic and Structural Characterization in Pyrrolidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). While specific experimental NMR data for 3-[(3-bromophenyl)methyl]pyrrolidine is not widely published, the expected spectral features can be predicted based on the analysis of analogous structures.
For a related compound, 1-(m-tolyl)pyrrolidine, which features a methyl-substituted phenyl ring directly attached to the pyrrolidine (B122466) nitrogen, the ¹³C NMR spectrum in CDCl₃ shows characteristic signals for the pyrrolidine ring at δ 47.57 and 25.40 ppm, with the aromatic carbons appearing between δ 108.89 and 148.04 ppm. The tolyl methyl group resonates at δ 21.79 ppm rsc.org.
For this compound, one would anticipate a more complex spectrum. The ¹H NMR spectrum would likely show distinct multiplets for the diastereotopic protons of the pyrrolidine ring, a multiplet for the methine proton at the 3-position, and signals for the benzylic methylene protons. The aromatic protons of the 3-bromophenyl group would present as a characteristic pattern of multiplets in the aromatic region of the spectrum. In the ¹³C NMR spectrum, distinct signals for each of the four unique carbons of the pyrrolidine ring, the benzylic methylene carbon, and the six carbons of the 3-bromophenyl ring would be expected. The carbon atom bonded to the bromine would exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect.
Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.20 - 7.50 | m | Ar-H |
| ¹H | 3.00 - 3.50 | m | Pyrrolidine CH₂, N-H |
| ¹H | 2.50 - 2.80 | m | Benzyl CH₂ |
| ¹H | 2.40 - 2.60 | m | Pyrrolidine CH |
| ¹H | 1.60 - 2.20 | m | Pyrrolidine CH₂ |
| ¹³C | 140 - 145 | s | Ar-C (quaternary) |
| ¹³C | 120 - 135 | d | Ar-CH |
| ¹³C | 122 | s | Ar-C-Br |
| ¹³C | 50 - 60 | t | Pyrrolidine CH₂-N |
| ¹³C | 40 - 50 | d | Pyrrolidine CH |
| ¹³C | 35 - 45 | t | Benzyl CH₂ |
| ¹³C | 30 - 40 | t | Pyrrolidine CH₂ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.
The predicted monoisotopic mass of this compound (C₁₁H₁₄BrN) is 239.03096 Da nih.gov. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the molecular formula. Electrospray ionization (ESI) is a common technique for generating the protonated molecular ion, [M+H]⁺.
The fragmentation of protonated α-pyrrolidinophenone cathinones, which share structural similarities with the target compound, often involves the neutral loss of the pyrrolidine moiety (71 Da) achemblock.comresearchgate.net. For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the benzyl group and the pyrrolidine ring. This could lead to the formation of a bromotropylium ion or other characteristic fragments.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts nih.govuni.lu
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 240.03824 |
| [M+Na]⁺ | 262.02018 |
| [M-H]⁻ | 238.02368 |
| [M+NH₄]⁺ | 257.06478 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the pyrrolidine ring, C-H bonds of both the aliphatic and aromatic portions, aromatic C=C bonds, and the C-Br bond. The N-H stretching vibration for a secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹ dtic.mil. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, while the aromatic C-H stretches appear above 3000 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: Based on data for pyrrolidine and brominated aromatic compounds.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Pyrrolidine) | Stretch | 3300 - 3500 | Weak - Medium |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium - Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium |
| C-N | Stretch | 1020 - 1250 | Medium |
| C-Br | Stretch | 500 - 600 | Strong |
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and conformational details. While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of structurally related compounds can provide insights into its likely solid-state conformation.
For instance, the crystal structure of a more complex molecule, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveals that the pyrrolidine ring adopts a distorted envelope conformation nih.gov. It is plausible that the pyrrolidine ring in this compound would adopt a similar non-planar conformation, such as an envelope or twisted form, to minimize steric strain.
The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, the presence of a secondary amine (N-H group) allows for the formation of hydrogen bonds. The aromatic ring provides a source for π-interactions.
The crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one demonstrates several types of interactions that could also be present in the crystal structure of the target compound. These include intermolecular N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, which link the molecules into a three-dimensional network. Additionally, C—H⋯π interactions are observed, where a C-H bond points towards the face of an aromatic ring nih.gov. Such interactions would play a crucial role in the solid-state supramolecular assembly of this compound.
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
For a compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, would likely provide good separation from impurities. The separation of positional isomers (e.g., 2-bromophenyl and 4-bromophenyl analogues) can be challenging and may require specialized columns, such as those designed to enhance π-π interactions, or chiral columns if enantiomeric separation is needed nacalai.comnih.gov.
Gas chromatography, likely coupled with a mass spectrometer (GC-MS), could also be used, particularly for assessing volatile impurities. The compound might require derivatization to improve its thermal stability and chromatographic behavior. The choice of column (e.g., a non-polar or medium-polarity column) and temperature programming would be critical for achieving good resolution miamioh.edu.
Q & A
Q. How does bromine position affect pharmacological profiles in SAR studies?
- Methodological Answer : Compare meta- vs. para-bromophenyl analogs in bioassays (e.g., MIC for antimicrobial activity). Meta-substitution often enhances membrane permeability due to reduced symmetry, as seen in pyridine derivatives .
Tables
Table 1 : Key Spectral Data for this compound
Table 2 : Optimization of Cross-Coupling Conditions
| Catalyst System | Solvent | Yield (%) | Byproducts Identified |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 82 | <2% debrominated species |
| PdCl₂(PPh₃)₂ | DMF | 65 | 10% pyrrolidine dimer |
| NiCl₂(dppe) | THF | 45 | 15% unreacted starting material |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
